5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide
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Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a carboxamide group
Preparation Methods
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate starting materials under specific conditions to form the 4,6-dimethylpyrimidine-2-thiol.
Attachment of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction, where the thiol group of the pyrimidine reacts with a furan derivative.
Formation of the carboxamide group:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan or pyrimidine rings can be functionalized with different substituents using appropriate nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as conductive polymers or advanced coatings.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the development of new catalysts or as a building block for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide can be compared with other similar compounds, such as:
4,6-dimethylpyrimidin-2-yl derivatives: These compounds share the pyrimidine ring structure and may have similar biological activities.
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group, and may have similar chemical reactivity.
Sulfur-containing heterocycles: These compounds contain sulfur atoms in their structure and may have similar chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.
Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(propan-2-yl)furan-2-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The structure of the compound can be described as follows:
- Molecular Formula: C₁₄H₁₈N₄O₂S
- IUPAC Name: this compound
The presence of a pyrimidine ring and a furan moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, in a study involving a series of thiochromeno derivatives, select compounds showed notable cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468 . Although specific data on the compound is limited, its structural analogs suggest potential anticancer properties.
The proposed mechanism of action for compounds similar to This compound includes:
- Inhibition of Topoisomerase I: Molecular docking studies have shown that certain derivatives bind effectively to the active sites of topoisomerases, which are crucial for DNA replication and transcription .
- Induction of Apoptosis: Compounds that interact with DNA repair mechanisms may induce apoptosis in cancer cells, leading to reduced cell viability.
Data Tables
Biological Activity | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Antiproliferative | MCF-7 | 15.0 | |
Antiproliferative | MDA-MB-468 | 12.5 |
Case Studies
- Case Study on Anticancer Activity:
- Mechanistic Study:
Properties
Molecular Formula |
C15H19N3O2S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-propan-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)16-14(19)13-6-5-12(20-13)8-21-15-17-10(3)7-11(4)18-15/h5-7,9H,8H2,1-4H3,(H,16,19) |
InChI Key |
MICBGIZIVJHUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC(C)C)C |
Origin of Product |
United States |
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